molecular formula C8H10N2O2 B1346906 N-(2-Hydroxyethyl)isonicotinamide CAS No. 6265-74-3

N-(2-Hydroxyethyl)isonicotinamide

Cat. No.: B1346906
CAS No.: 6265-74-3
M. Wt: 166.18 g/mol
InChI Key: QVPWDPDVDVVXIB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)isonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, where the amide nitrogen is substituted with a 2-hydroxyethyl group

Scientific Research Applications

N-(2-Hydroxyethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(2-Hydroxyethyl)isonicotinamide” is not specified in the search results. It’s worth noting that the compound is an isomer of nicotinamide, which has the carboxamide group in the 3-position .

Safety and Hazards

“N-(2-Hydroxyethyl)isonicotinamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with 2-aminoethanol. The reaction typically proceeds under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

    Reflux Method:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of N-(2-oxoethyl)isonicotinamide.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-(2-Oxoethyl)isonicotinamide

    Reduction: this compound amine

    Substitution: Various ethers or esters depending on the substituent used.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)isonicotinamide can be compared with other similar compounds, such as:

    Isonicotinamide: Lacks the 2-hydroxyethyl group, which may affect its solubility and reactivity.

    N-(2-Hydroxyethyl)nicotinamide: Similar structure but derived from nicotinamide instead of isonicotinamide, potentially leading to different biological activities.

    N-(2-Hydroxyethyl)benzamide: Contains a benzene ring instead of a pyridine ring, which can influence its chemical properties and applications.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxyethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPWDPDVDVVXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064184
Record name N-(2-Hydroxyethyl)-4-pyridinecarboxamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-74-3
Record name N-(2-Hydroxyethyl)isonicotinamide
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URL https://commonchemistry.cas.org/detail?cas_rn=6265-74-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyethylisonicotinamide
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Record name 6265-74-3
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Record name 4-Pyridinecarboxamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)-4-pyridinecarboxamide
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Record name N-(2-hydroxyethyl)isonicotinamide
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Record name N-HYDROXYETHYLISONICOTINAMIDE
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Synthesis routes and methods

Procedure details

To a mixture of 1.69 g of the nitric ester of monoethanolamine nitrate in 5 ml of water, 3.8 ml of 35% potassium carbonate solution and 17 ml of tetrahydrofuran were added alternately 3 g of isonicotinyl chloride hydrochloride and 11.2 ml of 35% potassium carbonate aqueous solution over 30 minutes under stirring at 0° to 5° C. The reaction mixture was stirred for an additional 15 minutes, and the organic layer was separated. The aqueous layer was extracted with tetrahydrofuran and the extract was combined with the previously separated organic layer. The combined organic layers were dried over anhydrous sodium sulfate and filtered. Evaporation of the solvent in vacuo and crystallization of the residue afforded the nitric ester of N-(2-hydroxyethyl) isonicotinamide.
[Compound]
Name
nitric ester
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(2-Hydroxyethyl)isonicotinamide (ISONIC-HE) in the labeling of Hydrazinonicotinamide-modified molecules with Technetium-99m?

A1: ISONIC-HE acts as a coligand in a ternary ligand system for labeling Hydrazinonicotinamide-modified biomolecules with Technetium-99m. [] It works alongside tricine and Technetium-99m to form stable complexes with the target molecule. The imine nitrogen in ISONIC-HE plays a crucial role in coordinating with the Technetium-99m center.

Q2: Why is the formation of diastereomers significant in the context of this research?

A2: The research found that using ISONIC-HE as a coligand resulted in the formation of two diastereomers of the Technetium-99m labeled complex. [] Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and biological properties. This finding is significant because it highlights the importance of considering chirality in the design and development of Technetium-99m labeled radiopharmaceuticals for diagnostic imaging. Further research could explore if one diastereomer exhibits superior properties for imaging applications.

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